molecular formula C12H9FN2O B11887083 5-(3-Fluorophenyl)nicotinamide CAS No. 1356110-53-6

5-(3-Fluorophenyl)nicotinamide

Katalognummer: B11887083
CAS-Nummer: 1356110-53-6
Molekulargewicht: 216.21 g/mol
InChI-Schlüssel: OQYOPWZLZTUCKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Fluorophenyl)nicotinamide is an organic compound with the molecular formula C12H9FN2O. It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a 3-fluorophenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)nicotinamide typically involves the coupling of 3-fluoroaniline with nicotinic acid or its derivatives. One common method is the use of a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 3-fluoroaniline with a halogenated nicotinamide under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like ethanol or toluene, with the reaction being carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(3-Fluorophenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

5-(3-Fluorophenyl)nicotinamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(3-Fluorophenyl)nicotinamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects .

Vergleich Mit ähnlichen Verbindungen

    Nicotinamide: The parent compound, which lacks the fluorine substitution.

    3-Fluorophenyl derivatives: Other compounds with the 3-fluorophenyl group but different core structures.

    Nicotinamide derivatives: Compounds with various substitutions on the nicotinamide ring.

Uniqueness: 5-(3-Fluorophenyl)nicotinamide is unique due to the presence of both the nicotinamide and 3-fluorophenyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design .

Eigenschaften

CAS-Nummer

1356110-53-6

Molekularformel

C12H9FN2O

Molekulargewicht

216.21 g/mol

IUPAC-Name

5-(3-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H9FN2O/c13-11-3-1-2-8(5-11)9-4-10(12(14)16)7-15-6-9/h1-7H,(H2,14,16)

InChI-Schlüssel

OQYOPWZLZTUCKB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)C2=CC(=CN=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.